Hydrogen-Bond Donor Capacity: 3-Amine vs. 3-Nitro Analog Determines Kinase Hinge-Binding Mode
The target compound possesses one hydrogen-bond donor (HBD) from the 3-NH2 group, whereas the closest pharmacologically characterized analog, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a), has zero HBDs [1][2]. In RIP1 kinase inhibitor SAR, the 3-nitro series showed moderate affinity but required reduction to the amine or further derivatization to achieve low-nanomolar potency, as demonstrated by compound 4b (Kd = 0.078 μM against RIP1, EC50 = 0.160 μM in necroptosis assay) [1]. The primary amine of the target compound provides a direct hydrogen-bond donor to the hinge region (e.g., Glu93/Met95 in RIPK1), a critical interaction absent in the nitro analog [3].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 (primary amine at C3) |
| Comparator Or Baseline | 0 (3-nitro analog, compound 1a from Zou et al. 2016) |
| Quantified Difference | 1 vs. 0 hydrogen bond donors |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) for target; chemical structure for 1a |
Why This Matters
The presence of a hydrogen-bond donor enables direct hinge-binding interactions essential for kinase inhibition, making the target compound a more versatile fragment for lead generation than its nitro analog.
- [1] Zou C, et al. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des. 2016 Apr;87(4):569-74. View Source
- [2] PubChem Compound Summary CID 5302804, 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine. Hydrogen Bond Donor Count = 1. View Source
- [3] Tao Q, et al. Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor. J Med Chem. 2025. doi:10.1021/acs.jmedchem.5c02124. View Source
